4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methylphenyl group at position 5 and a 4-chlorobenzamide moiety at position 2. The chloro-substituted benzamide and methylphenyl groups likely influence its electronic properties, solubility, and biological interactions, making structural comparisons with analogous compounds critical for understanding its activity profile .
Properties
IUPAC Name |
4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-4-2-3-5-13(10)15-19-20-16(22-15)18-14(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQBSCPMADPVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-(2-methylphenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiadiazole, including 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit significant inhibitory effects against various cancer cell lines. For instance, a study demonstrated that this compound can selectively inhibit the kinase activity of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal growth factor Receptor 2), which are critical targets in breast cancer therapy .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | EGFR/HER-2 | 0.35 | MCF-7 |
| Another Thiadiazole Derivative | HER-2 | 0.26 | SK-BR-3 |
Antiviral Properties
Thiadiazole derivatives have been investigated for their antiviral properties as well. A review highlighted that certain thiadiazole compounds showed efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range . This suggests that 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could be a candidate for further development as an antiviral agent.
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Research indicates that thiadiazole derivatives can act as effective fungicides and insecticides. A specific study reported that compounds similar to 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated significant activity against plant pathogens and pests .
Table 2: Pesticidal Efficacy of Thiadiazole Derivatives
| Compound Name | Pathogen/Pest | EC50 (µg/mL) | Effectiveness (%) |
|---|---|---|---|
| 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | TMV (Tobacco Mosaic Virus) | 30.57 | 49.9 |
| Another Thiadiazole Derivative | Fungal Pathogen | 15.00 | 65.0 |
Polymer Chemistry
Thiadiazole compounds have been explored in the field of polymer chemistry due to their ability to enhance the properties of polymers. The incorporation of thiadiazole moieties into polymer matrices has been shown to improve thermal stability and mechanical strength .
Table 3: Properties of Polymers Modified with Thiadiazole Compounds
| Polymer Type | Modification | Improvement (%) |
|---|---|---|
| Polyethylene | Thiadiazole Integration | +20 |
| Polystyrene | Thiadiazole Integration | +15 |
Case Study 1: Anticancer Research
In a recent study focusing on breast cancer treatment, researchers synthesized a series of thiadiazole derivatives including 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. The results indicated that these compounds significantly inhibited cell proliferation in vitro against MCF-7 and SK-BR-3 cell lines while showing minimal toxicity to normal cells .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with thiadiazole-based pesticides demonstrated a marked reduction in pest populations and improved crop yield compared to untreated controls. The application of these compounds showed a protective effect against common agricultural pathogens .
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation. The thiadiazole ring can also interact with various proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Pharmacological and Physicochemical Properties
Biological Activity
4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have gained attention in medicinal chemistry for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
The chemical structure and properties of 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN4O3S2 |
| Molecular Weight | 408.88 g/mol |
| LogP | 4.0288 |
| Polar Surface Area | 79.471 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| InChI Key | VWHXKLVQUWQIFY-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. Specifically, 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Studies and Research Findings
- Antitumor Activity Against MCF-7 and HepG2 Cells
- Mechanism of Action
-
In Vitro Assays
- In vitro assays using the CCK-8 method indicated that 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide significantly reduced cell viability in multiple cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma) . The IC50 values obtained were indicative of its potent biological activity.
Comparative Analysis with Other Thiadiazole Derivatives
The following table compares the biological activity of 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide with other known thiadiazole derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | MCF-7 | 0.65 | Inhibition of EGFR/HER-2 kinase |
| Novel Thiadiazole Derivative A | A549 | 0.80 | Induces apoptosis |
| Novel Thiadiazole Derivative B | HepG2 | 0.75 | Inhibits cell cycle progression |
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Thiadiazole core formation : Cyclization of thiocarbazides or thiosemicarbazides with α-haloketones under acidic/basic conditions (e.g., POCl₃-mediated reactions at 90°C) .
- Amide coupling : Schotten-Baumann reaction between the thiadiazol-2-amine intermediate and 4-chlorobenzoyl chloride in the presence of a base (e.g., NaOH) . Optimization includes temperature control (70–90°C), inert atmospheres to prevent oxidation, and purification via recrystallization (DMSO/water mixtures) or column chromatography . Yield improvements (>70%) are achieved by adjusting stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylphenyl on thiadiazole, benzamide carbonyl at ~168 ppm) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bonds in thiadiazole: ~1.68 Å) and dihedral angles between aromatic rings, critical for structure-activity relationships .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 383.05) .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Anticancer screening : NCI-60 cell line panel testing at 10 µM, with follow-up IC₅₀ determination in responsive lines (e.g., melanoma, breast cancer) .
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or bacterial enzymes (e.g., acps-pptase) .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be systematically addressed?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability vs. apoptosis markers) and cell passage numbers .
- Solubility issues : Use DMSO concentrations ≤0.1% or solubilizing agents (e.g., cyclodextrins) .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to isolate pharmacophore contributions .
Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?
- Prodrug design : Esterification of the benzamide group to reduce first-pass hydrolysis .
- Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) to slow CYP450 metabolism .
- In silico modeling : Use tools like Schrödinger’s QikProp to predict logP (target ~3.5) and plasma protein binding .
Q. What mechanistic insights can be gained from computational docking studies?
- Target identification : Docking into ATP-binding pockets (e.g., VEGFR-2, PDB ID: 4ASD) reveals hydrogen bonds with backbone amides (ΔG ≤ -9 kcal/mol) .
- Resistance profiling : MD simulations (100 ns) assess binding stability against mutant kinases (e.g., T790M EGFR) .
- SAR analysis : CoMFA models correlate thiadiazole substituent electronegativity with activity (r² > 0.85) .
Q. How can reaction by-products be minimized during scale-up synthesis?
- Process optimization : Use flow chemistry for precise temperature/pH control during cyclization .
- By-product analysis : LC-MS monitoring identifies impurities (e.g., unreacted thiocarbazide), addressed via gradient recrystallization .
- Green chemistry : Replace POCl₃ with polymer-supported reagents to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
